molecular formula C38H30N2O3 B2923627 7-hydroxy-5-oxo-N-(4-tritylphenyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide CAS No. 303987-30-6

7-hydroxy-5-oxo-N-(4-tritylphenyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide

Cat. No.: B2923627
CAS No.: 303987-30-6
M. Wt: 562.669
InChI Key: DDEYAIQXQUSLEV-UHFFFAOYSA-N
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Description

7-Hydroxy-5-oxo-N-(4-tritylphenyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyridoquinoline core structure, which is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the construction of the pyridoquinoline core. One common approach is the condensation of appropriate precursors, such as amines and diketones, under acidic or basic conditions. The reaction conditions, including temperature, solvent, and reaction time, are carefully controlled to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Catalysts and reagents are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : Conversion of hydroxyl groups to carbonyl groups.

  • Reduction: : Reduction of carbonyl groups to hydroxyl groups.

  • Substitution: : Replacement of functional groups with other atoms or groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

  • Reduction: : Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

  • Substitution: : Nucleophiles and electrophiles are employed, depending on the specific substitution reaction.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, which may exhibit different biological activities and properties.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound has shown potential as a ligand for various receptors. Its interaction with these receptors can be studied to understand their function and regulation.

Medicine

In medicine, this compound has been investigated for its potential therapeutic effects. It may be used in the development of new drugs for treating diseases such as cancer, inflammation, and infectious diseases.

Industry

In industry, this compound can be used in the production of pharmaceuticals, agrochemicals, and other chemical products. Its versatility makes it a valuable component in various industrial processes.

Comparison with Similar Compounds

Similar Compounds

  • 7-Hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide: : This compound shares a similar core structure but has a sulfur atom in its ring system.

  • 7-Hydroxy-5-oxopyrazolo[4,3-b]pyridine-6-carboxamide: : This compound has a different heterocyclic ring system but retains the hydroxyl and oxo groups.

Uniqueness

The uniqueness of 7-hydroxy-5-oxo-N-(4-tritylphenyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide lies in its tritylphenyl group, which provides additional steric and electronic effects. These effects can influence its binding affinity and biological activity compared to similar compounds.

Properties

IUPAC Name

4-hydroxy-2-oxo-N-(4-tritylphenyl)-1-azatricyclo[7.3.1.05,13]trideca-3,5,7,9(13)-tetraene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H30N2O3/c41-35-32-20-10-12-26-13-11-25-40(34(26)32)37(43)33(35)36(42)39-31-23-21-30(22-24-31)38(27-14-4-1-5-15-27,28-16-6-2-7-17-28)29-18-8-3-9-19-29/h1-10,12,14-24,41H,11,13,25H2,(H,39,42)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDEYAIQXQUSLEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C3C(=CC=C2)C(=C(C(=O)N3C1)C(=O)NC4=CC=C(C=C4)C(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

562.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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